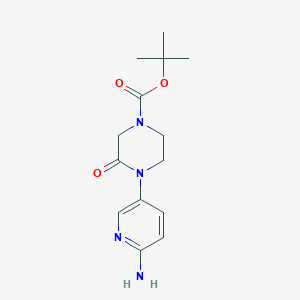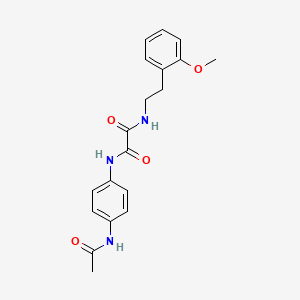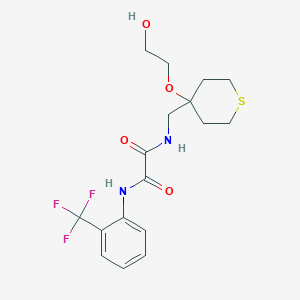
1,3-Diethyl 2-methyl-2-(5-oxopyrrolidin-2-yl)propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1,3-Diethyl 2-methyl-2-(5-oxopyrrolidin-2-yl)propanedioate” is an organic compound . It is an oil at room temperature .
Molecular Structure Analysis
The molecular weight of “this compound” is 257.29 . Its IUPAC name is diethyl 2-methyl-2-(5-oxopyrrolidin-2-yl)malonate .Physical And Chemical Properties Analysis
“this compound” is an oil at room temperature . More detailed physical and chemical properties are not available in the sources I found.作用机制
1,3-Diethyl 2-methyl-2-(5-oxopyrrolidin-2-yl)propanedioate acts on the central nervous system by enhancing the effects of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter. It binds to the benzodiazepine site on the GABA-A receptor, increasing the affinity of GABA for the receptor and increasing chloride ion influx into the neuron. This leads to hyperpolarization of the neuron and a decrease in neuronal excitability, resulting in the anxiolytic, sedative, hypnotic, and muscle relaxant effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce anxiety and induce sedation in animal models. It has also been shown to have muscle relaxant properties, reducing muscle spasms and seizures. This compound has been shown to have a rapid onset of action, with peak effects occurring within 30 minutes of administration.
实验室实验的优点和局限性
1,3-Diethyl 2-methyl-2-(5-oxopyrrolidin-2-yl)propanedioate has several advantages for use in lab experiments. It has a high potency and a rapid onset of action, making it useful for studying the effects of benzodiazepine analogs on the central nervous system. It is also relatively easy to synthesize, making it readily available for research purposes. However, there are also limitations to its use in lab experiments. It has a short half-life and a high potential for abuse, making it difficult to study its long-term effects. It is also not approved for human use, limiting its clinical applications.
未来方向
There are several future directions for 1,3-Diethyl 2-methyl-2-(5-oxopyrrolidin-2-yl)propanedioate research. One area of interest is the development of new benzodiazepine analogs with improved pharmacological properties, such as longer half-lives and reduced potential for abuse. Another area of interest is the development of new treatments for anxiety disorders and insomnia, using this compound and other benzodiazepine analogs as a starting point. Finally, there is interest in studying the long-term effects of benzodiazepine analogs on the central nervous system, including the potential for addiction and withdrawal symptoms.
合成方法
1,3-Diethyl 2-methyl-2-(5-oxopyrrolidin-2-yl)propanedioate can be synthesized by the reaction of 2-ethylamino-2-(2-chlorophenyl)acetic acid with ethyl-2-bromo-2-methylpropanoate in the presence of a base. The resulting compound is then treated with hydrazine hydrate to form the thienodiazepine ring. The final product is purified by recrystallization.
科学研究应用
1,3-Diethyl 2-methyl-2-(5-oxopyrrolidin-2-yl)propanedioate has been used in scientific research to study the effects of benzodiazepine analogs on the central nervous system. It has been shown to have anxiolytic and sedative properties, making it a potential treatment for anxiety disorders and insomnia. It has also been studied for its muscle relaxant properties, which could be useful in the treatment of muscle spasms and seizures.
属性
IUPAC Name |
diethyl 2-methyl-2-(5-oxopyrrolidin-2-yl)propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-4-17-10(15)12(3,11(16)18-5-2)8-6-7-9(14)13-8/h8H,4-7H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIAABJMMNAVFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C1CCC(=O)N1)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methoxy-4-[(7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde](/img/structure/B2901940.png)
![N-(3,5-dimethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2901941.png)

![3-[3-(Propan-2-yloxy)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2901945.png)
![2-[4-(4-Methylphenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B2901946.png)




![N-(2,5-difluorophenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2901956.png)
![2,4-dichloro-N-[2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]pyridin-3-yl]benzamide](/img/structure/B2901958.png)


